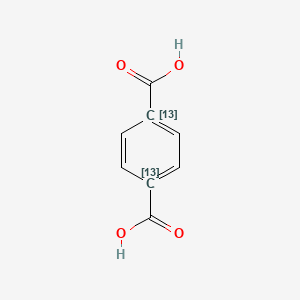

Terephthalic acid-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,6+1 |

InChI Key |

KKEYFWRCBNTPAC-MPOCSFTDSA-N |

Isomeric SMILES |

C1=C[13C](=CC=[13C]1C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Terephthalic acid-13C2 for Researchers and Drug Development Professionals

Introduction

Terephthalic acid-13C2 is a stable isotope-labeled form of terephthalic acid, a high-volume industrial chemical primarily used in the production of polyethylene terephthalate (PET). In the realm of scientific research and drug development, the incorporation of two carbon-13 (¹³C) isotopes into the carboxyl groups of the terephthalic acid molecule provides a powerful tool for a variety of analytical and metabolic studies. This technical guide offers a comprehensive overview of this compound, including its properties, applications, and detailed experimental methodologies.

Physicochemical and Isotopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | Benzene-1,4-dicarboxylic acid-1,4-¹³C₂ | N/A |

| Synonyms | 1,4-Benzenedicarboxylic acid-carboxyl-¹³C₂ | Sigma-Aldrich |

| CAS Number | 121191-53-5 | Sigma-Aldrich |

| Molecular Formula | C₆H₄(¹³CO₂H)₂ | Sigma-Aldrich |

| Molecular Weight | 168.12 g/mol | Sigma-Aldrich |

| Isotopic Purity | ≥99 atom % ¹³C | Sigma-Aldrich |

| Property | Value | Source |

| Appearance | White solid | Sigma-Aldrich |

| Melting Point | >300 °C | Sigma-Aldrich |

| Solubility | Insoluble in water. Soluble in polar organic solvents and aqueous base. | NOAA |

| Storage | Store at room temperature. For long-term storage of solutions, -20°C to -80°C is recommended. | MedChemExpress |

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for highly accurate and precise quantitative analysis by isotope dilution mass spectrometry (IDMS). This technique is particularly valuable in complex matrices where matrix effects can interfere with quantification using traditional external calibration methods.

Key Applications Include:

-

Environmental Monitoring: Quantifying terephthalic acid, a potential environmental contaminant from PET degradation, in water, soil, and air samples.

-

Food Safety: Detecting the migration of terephthalic acid from PET packaging into foodstuffs and beverages.

-

Metabolic Studies: Tracing the metabolic fate of terephthalic acid in biological systems, such as in studies of microbial degradation pathways.

-

Pharmacokinetic Studies: While not a drug itself, it can be used as an internal standard in the analysis of drug metabolites that share structural similarities.

Experimental Protocols

Protocol 1: Quantitative Analysis of Terephthalic Acid in Water Samples by Isotope Dilution LC-MS/MS

This protocol provides a detailed method for the quantification of terephthalic acid in environmental water samples using this compound as an internal standard.

1. Materials and Reagents:

-

Terephthalic acid (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Water sample to be analyzed

2. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve terephthalic acid and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution of terephthalic acid with a 50:50 methanol:water mixture to prepare a series of calibration standards at concentrations ranging from 1 to 500 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a concentration of 100 ng/mL.

3. Sample Preparation:

-

Filter the water sample through a 0.45 µm filter.

-

To a 10 mL aliquot of the filtered water sample, add a known amount (e.g., 50 µL) of the 100 ng/mL this compound internal standard spiking solution.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of 50:50 methanol:water.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: Linearly increase to 90% B

-

8-10 min: Hold at 90% B

-

10.1-12 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Terephthalic acid: Precursor ion (m/z) 165 → Product ion (m/z) 121

-

This compound: Precursor ion (m/z) 167 → Product ion (m/z) 123

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the terephthalic acid to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Calculate the concentration of terephthalic acid in the water sample using the calibration curve and the measured peak area ratio from the sample analysis.

Bacterial Degradation Pathway of Terephthalic Acid

Several bacterial species, notably from the genera Pseudomonas and Comamonas, are capable of utilizing terephthalic acid as a sole carbon and energy source. The metabolic pathway involves the initial dihydroxylation and subsequent dearomatization of the benzene ring.

The following diagram illustrates the key steps in the aerobic degradation of terephthalic acid.

Experimental Workflow for Isotope Dilution Mass Spectrometry

The logical flow of an isotope dilution mass spectrometry experiment for the quantification of an analyte is depicted below.

This compound is an indispensable tool for researchers and professionals in analytical chemistry, environmental science, and drug development. Its use as an internal standard in isotope dilution mass spectrometry enables highly accurate and reliable quantification of terephthalic acid in various matrices. Furthermore, its application in metabolic studies provides valuable insights into the biodegradation pathways of this important industrial chemical. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective implementation of this compound in scientific investigations.

Terephthalic acid-13C2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Terephthalic acid-13C2, a stable isotope-labeled compound crucial for a range of research and analytical applications.

Chemical Structure and Properties

This compound is an isotopologue of terephthalic acid where two of the carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass signature, making it an invaluable tool for tracer studies and as an internal standard in quantitative analysis.[1]

The chemical structure of this compound is as follows:

Figure 1: Chemical structure of Terephthalic acid. In this compound, the two carboxylic acid carbons are replaced with ¹³C.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 1,4-Benzenedicarboxylic acid-carboxyl-13C2 |

| CAS Number | 121191-53-5 |

| Molecular Formula | C₆H₄(¹³CO₂H)₂ |

| Molecular Weight | 168.12 g/mol |

| Appearance | White solid |

| Melting Point | >300 °C (sublimes) |

| Isotopic Purity | ≥99 atom % ¹³C |

Synthesis of this compound

While specific proprietary synthesis methods may vary, a common approach for introducing the ¹³C label into the carboxyl groups of terephthalic acid involves the use of a ¹³C-labeled precursor. A plausible synthetic route is outlined below.

Hypothetical Experimental Protocol: Synthesis from p-Xylene

This protocol describes a potential multi-step synthesis of this compound starting from p-xylene and utilizing a ¹³C-labeled cyanide source.

Step 1: Bromination of p-Xylene

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl groups, yielding 1,4-bis(bromomethyl)benzene.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the 1,4-bis(bromomethyl)benzene by recrystallization.

Step 2: Nucleophilic Substitution with K¹³CN

-

In a well-ventilated fume hood, dissolve the purified 1,4-bis(bromomethyl)benzene in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium cyanide-¹³C (K¹³CN) to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic substitution, forming 1,4-bis(cyanomethyl- Esterification of p-toluic acid to methyl p-toluate (CH3C6H4CO2CH3) opens the way for further oxidation to monomethyl terephthalate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis to this compound

-

Subject the resulting dinitrile to acidic or basic hydrolysis. For acidic hydrolysis, reflux the dinitrile in a mixture of concentrated hydrochloric acid and water.

-

Continue refluxing until the hydrolysis is complete, which can be monitored by the cessation of gas evolution and TLC analysis.

-

Cool the reaction mixture, which will cause the this compound to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any remaining acid and inorganic salts.

-

Dry the purified this compound in a vacuum oven.

Step 4: Characterization

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Hypothetical synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a critical tool in various scientific disciplines, primarily as a tracer and an internal standard.

Use as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization behavior enable accurate quantification by correcting for variations in sample preparation and instrument response.

This protocol outlines the use of this compound as an internal standard for the quantification of terephthalic acid in water samples.

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled terephthalic acid and a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled terephthalic acid stock solution into blank water samples. Add a fixed concentration of the this compound internal standard solution to each calibration standard.

-

Sample Preparation: To a known volume of the water sample, add the same fixed concentration of the this compound internal standard solution.

2. Sample Extraction (if necessary):

-

Depending on the sample matrix and the concentration of the analyte, a solid-phase extraction (SPE) step may be required to concentrate the analyte and remove interfering substances.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Unlabeled Terephthalic Acid: Monitor the transition from the precursor ion (m/z 165) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 167) to a corresponding product ion.

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled terephthalic acid to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Determine the concentration of terephthalic acid in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Analytical workflow for quantification using an internal standard.

Tracer Studies in Metabolism Research

This compound can be used as a tracer to investigate the metabolic fate of terephthalic acid in biological systems. By introducing the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME).

While specific signaling pathways involving terephthalic acid are not well-defined due to its primary industrial applications, tracer studies can elucidate its biotransformation and potential interactions with metabolic pathways.

General concept of a tracer study using a ¹³C-labeled compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for confirming the position of the isotopic label in this compound.

1. Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune the ¹³C probe and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution.

3. Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

-

Set the spectral width to cover the expected chemical shift range for aromatic and carboxylic acid carbons.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

The ¹³C NMR spectrum of this compound is expected to show a significantly enhanced signal for the carboxylic acid carbons (typically around 167 ppm) due to the ¹³C enrichment. The signals for the aromatic carbons will have natural abundance intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for Terephthalic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Carbon | ~167 |

| Aromatic Carbon (substituted) | ~134 |

| Aromatic Carbon (unsubstituted) | ~129 |

Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions.

This technical guide provides a foundational understanding of this compound, highlighting its synthesis, properties, and critical applications in modern research. For specific experimental applications, further optimization of the described protocols may be necessary.

References

Synthesis and Isotopic Purity of Terephthalic acid-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Terephthalic acid-13C2. This isotopically labeled compound serves as a crucial tool in various scientific disciplines, including metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This document details a proposed synthetic pathway, methods for purification, and rigorous analytical protocols for determining isotopic enrichment.

Introduction to this compound

Terephthalic acid, a dicarboxylic acid, is a fundamental building block in the production of polyesters, most notably polyethylene terephthalate (PET).[2] The introduction of carbon-13 (¹³C) isotopes at the two carboxyl positions creates this compound (1,4-Benzenedicarboxylic acid-carboxyl-13C2), a stable, non-radioactive labeled molecule. This labeling allows researchers to trace the metabolic fate of the terephthalate moiety and to quantify its presence in complex biological matrices with high precision.

Table 1: Properties of Terephthalic acid-2,2′-13C2

| Property | Value | Reference |

| CAS Number | 121191-53-5 | |

| Molecular Formula | C₆H₄(¹³CO₂H)₂ | |

| Molecular Weight | 168.12 g/mol | |

| Mass Shift | M+2 | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Melting Point | >300 °C (lit.) | |

| Appearance | White solid |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a ¹³C-labeled precursor, which is then oxidized to yield the desired product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

An analogous synthesis can be adapted from the preparation of other ¹³C-labeled aromatic compounds.[3]

-

Carboxylation of Phenylmagnesium Bromide: Phenylmagnesium bromide is reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form [¹³C-carboxy]benzoic acid.[3]

-

Reduction: The labeled benzoic acid is reduced to [¹³C-hydroxymethyl]benzene using a suitable reducing agent like lithium aluminum hydride.

-

Halogenation: The resulting labeled benzyl alcohol is converted to a benzyl halide, for instance, [¹³C-bromomethyl]benzene, using a halogenating agent such as phosphorus tribromide.

-

Wurtz-Fittig Reaction: A Wurtz-Fittig type reaction between the labeled benzyl halide and a methyl halide in the presence of sodium metal would yield p-xylene-α,α'-¹³C₂. Purification would be achieved through distillation.

This protocol is an adaptation of the industrial Amoco process for a laboratory scale.[2]

-

Reaction Setup: A high-pressure reactor, preferably lined with a corrosion-resistant material like titanium, is charged with p-xylene-α,α'-¹³C₂, glacial acetic acid as the solvent, and the catalyst system. The catalyst typically consists of cobalt (II) acetate, manganese (II) acetate, and a source of bromide ions, such as sodium bromide or hydrobromic acid.[2]

-

Oxidation: The reactor is pressurized with compressed air or a mixture of oxygen and an inert gas and heated to a temperature in the range of 175-225 °C.[4] The reaction is highly exothermic and requires careful temperature control.

-

Reaction Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude Terephthalic acid-¹³C₂ precipitates out of the acetic acid solution upon cooling.

-

Purification: The crude product is collected by filtration and washed with acetic acid and then water to remove the catalyst and solvent. Further purification can be achieved by dissolving the crude acid in an alkaline solution (e.g., sodium hydroxide), treating with activated carbon to remove colored impurities, and then re-precipitating the pure acid by acidification with a mineral acid.[5][6] The final product is then washed with deionized water and dried under vacuum.

Isotopic Purity Analysis

The determination of the isotopic purity of Terephthalic acid-¹³C₂ is critical for its intended applications. The primary methods for this analysis are high-resolution mass spectrometry and quantitative ¹³C NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS can accurately determine the mass-to-charge ratio (m/z) of the molecule and its isotopologues, allowing for the quantification of isotopic enrichment.

-

Sample Preparation: A dilute solution of Terephthalic acid-¹³C₂ is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. Electrospray ionization (ESI) in negative ion mode is typically employed for carboxylic acids.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over the expected m/z range for the deprotonated molecule [M-H]⁻. For Terephthalic acid-¹³C₂, the monoisotopic mass of the unlabeled species is 166.0266 g/mol , and the labeled species will have a mass of approximately 168.0332 g/mol .

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The measured intensities of the M, M+1, and M+2 peaks are corrected for the natural abundance of isotopes of all elements in the molecule (carbon, hydrogen, and oxygen). The isotopic purity is then calculated based on the relative abundance of the M+2 peak corresponding to the ¹³C₂-labeled molecule.

Table 2: Theoretical Isotopic Distribution for Unlabeled Terephthalic Acid

| Isotopologue | Relative Abundance (%) |

| M (C₈H₆O₄) | 100.00 |

| M+1 | 8.87 |

| M+2 | 1.18 |

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR provides site-specific information about the isotopic enrichment.

-

Sample Preparation: A precisely weighed amount of Terephthalic acid-¹³C₂ is dissolved in a suitable deuterated solvent, such as DMSO-d₆. A known amount of an internal standard with a single, well-resolved ¹³C resonance (e.g., maleic anhydride) is added. A relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is also added to ensure full relaxation of the carbon nuclei between pulses, which is crucial for accurate quantification.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A ¹³C NMR spectrum is acquired using a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE). A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is used to ensure complete relaxation.

-

Data Analysis: The integral of the carboxyl carbon signal (around 167 ppm) is compared to the integral of the internal standard. The isotopic enrichment is calculated by comparing the observed integral intensity to the theoretical intensity for a 100% enriched sample. The presence of a small signal at the chemical shift of the natural abundance carboxyl carbon can be used to determine the amount of unlabeled species.

Caption: General workflow for the synthesis and analysis of this compound.

Data Presentation and Interpretation

The quantitative data from the isotopic purity analysis should be summarized in a clear and concise manner to allow for easy interpretation and comparison between different synthetic batches.

Table 3: Example Data Summary for Isotopic Purity of Terephthalic acid-¹³C₂

| Analysis Method | Parameter Measured | Result |

| HRMS | Relative Abundance of [M+2-H]⁻ (corrected) | 99.2% |

| Quantitative ¹³C NMR | Isotopic Enrichment at Carboxyl Position | 99.1 atom % ¹³C |

Conclusion

References

An In-depth Technical Guide to Terephthalic acid-13C2

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the utilization of Terephthalic acid-13C2. It provides essential technical data, supplier information, and a conceptual workflow for procurement and application.

Core Compound Information

Chemical Name: Terephthalic acid-1,4-¹³C₂ Synonyms: 1,4-Benzenedicarboxylic acid-carboxyl-¹³C₂, Terephthalic acid-2,2'-¹³C₂ CAS Number: 121191-53-5[1][2][3]

Terephthalic acid-¹³C₂ is a stable isotope-labeled version of terephthalic acid, a widely used precursor in the production of polyester PET for clothing and plastics.[2][4] In a research context, it is a valuable tool for tracer studies in metabolic research, pharmacokinetics, and as a standard in analytical chemistry. The incorporation of ¹³C isotopes allows for the differentiation and quantification of molecules in complex biological matrices using mass spectrometry.

Quantitative Data and Physical Properties

The following table summarizes the key quantitative data for Terephthalic acid-¹³C₂ gathered from various suppliers.

| Property | Value | Source |

| Molecular Formula | C₆(¹³C)₂H₆O₄ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 168.12 g/mol | Santa Cruz Biotechnology, MedChemExpress, Sigma-Aldrich[1][2] |

| Isotopic Purity | 99 atom % ¹³C | Sigma-Aldrich |

| Appearance | White to off-white solid | MedChemExpress[4] |

| Melting Point | >300 °C | Sigma-Aldrich |

| SMILES | O=--INVALID-LINK--C1=CC=C(--INVALID-LINK--=O)C=C1 | Sigma-Aldrich |

| InChI Key | KKEYFWRCBNTPAC-BFGUONQLSA-N | Sigma-Aldrich |

Commercial Suppliers

A variety of chemical suppliers offer Terephthalic acid-¹³C₂. The table below provides a comparative overview of prominent vendors.

| Supplier | Product Name | Catalog Number | Notes |

| Sigma-Aldrich | Terephthalic acid-2,2'-¹³C₂ | - | 99 atom % ¹³C purity. |

| Santa Cruz Biotechnology | Terephthalic acid-2,2'-¹³C₂ | - | For research use only.[1] |

| MedChemExpress | Terephthalic acid-¹³C₂ | - | Labeled as a stable isotope.[4] |

| CHEMLYTE SOLUTIONS | TEREPHTHALIC-CARBOXY-¹³C₂ ACID | - | Industrial grade available.[3] |

| Ministry of Material | Terephthalic Acid ¹³C₂ Isotopically Labeled | 28242 | Customizable packaging and purity.[5] |

| Thermo Fisher Scientific | Terephthalic acid, 98+% | - | Unlabeled version also available.[6] |

Experimental Protocols

Detailed experimental protocols are highly application-specific. However, a general workflow for a typical application, such as a tracer study in a biological system, would involve the following steps:

-

Preparation of Stock Solution: Dissolve Terephthalic acid-¹³C₂ in a suitable solvent. Due to its low solubility in water, organic solvents like DMSO are often used for initial solubilization, followed by dilution in aqueous media.

-

Introduction into the System: The labeled compound is introduced into the experimental system, which could be a cell culture, a whole organism, or an environmental sample.

-

Sample Collection: At predetermined time points, samples are collected from the system.

-

Extraction and Purification: The analyte of interest, along with its labeled counterpart, is extracted and purified from the biological matrix.

-

Analysis by Mass Spectrometry: The purified sample is analyzed by a mass spectrometer (e.g., LC-MS/MS) to differentiate and quantify the labeled and unlabeled forms of the compound and its metabolites.

Conceptual Workflow for Procurement and Application

The following diagram illustrates the logical steps from identifying the need for a labeled compound to its final application in a research setting.

Caption: Workflow for sourcing and applying this compound.

References

- 1. scbt.com [scbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ministryofmaterial.com [ministryofmaterial.com]

- 6. Terephthalic acid, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Guide to Understanding 13C NMR Spectra of Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of aromatic compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into spectral interpretation, experimental methodologies, and data presentation.

Fundamental Principles of 13C NMR Spectroscopy of Aromatic Compounds

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1] Due to the low natural abundance (1.1%) of the 13C isotope, specialized techniques are employed to obtain high-quality spectra.[2] For aromatic compounds, 13C NMR is particularly insightful for determining substitution patterns and understanding the electronic environment of the ring system.

Aromatic carbons typically resonate in the downfield region of the 13C NMR spectrum, generally between 110 and 170 ppm.[3][4][5][6] This is due to the deshielding effect of the ring current generated by the delocalized π-electrons. The precise chemical shift of each carbon atom in an aromatic ring is highly sensitive to its electronic environment, which is influenced by the nature and position of any substituents.

Key Concepts:

-

Chemical Shift: The position of a signal in an NMR spectrum, which is indicative of the electronic environment of the nucleus. In 13C NMR of aromatic compounds, chemical shifts are influenced by inductive and resonance effects of substituents.

-

Proton Decoupling: To simplify the spectra and improve sensitivity, 13C NMR is typically performed with broadband proton decoupling.[2] This removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Symmetry: Molecular symmetry plays a crucial role in determining the number of signals in a 13C NMR spectrum.[7][8] Equivalent carbons in a molecule will have the same chemical shift and therefore produce a single signal. For example, benzene, with its high degree of symmetry, exhibits only one signal in its 13C NMR spectrum at approximately 128.5 ppm.[8]

The Influence of Substituents on Aromatic 13C Chemical Shifts

Substituents on an aromatic ring significantly perturb the electron density of the ring carbons, leading to predictable changes in their 13C chemical shifts. These effects are categorized as inductive and resonance effects.

-

Inductive Effects: Electronegative substituents withdraw electron density through the sigma bond network, causing a deshielding effect (downfield shift) on the directly attached (ipso) carbon and, to a lesser extent, on the ortho carbons.

-

Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -NH2, -OR) can donate electron density into the π-system of the ring, causing increased shielding (upfield shift), particularly at the ortho and para positions.[9] Conversely, electron-withdrawing groups with π-bonds (e.g., -NO2, -C=O) withdraw electron density from the ring through resonance, leading to deshielding at the ortho and para positions.[9][10]

The interplay of these effects determines the final chemical shift of each carbon. The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the chemical shifts of a substituted benzene ring.

Caption: Figure 1: Influence of Substituents on Benzene 13C Chemical Shifts.

Data Presentation: Chemical Shift Ranges for Substituted Benzenes

The following table summarizes typical 13C NMR chemical shift ranges for carbons in monosubstituted benzene rings. These values are approximate and can vary depending on the solvent and other substituents present.

| Substituent (X) | C-ipso (C1) | C-ortho (C2, C6) | C-meta (C3, C5) | C-para (C4) |

| -H | 128.5 | 128.5 | 128.5 | 128.5 |

| -CH3 | 137.8 | 129.2 | 128.3 | 125.4 |

| -OH | 155.0 | 115.8 | 129.8 | 121.2 |

| -OCH3 | 159.5 | 113.8 | 129.3 | 120.4 |

| -NH2 | 146.4 | 115.0 | 129.2 | 118.4 |

| -NO2 | 148.4 | 123.5 | 129.4 | 134.5 |

| -CHO | 136.5 | 129.8 | 129.8 | 134.4 |

| -COOH | 130.5 | 130.1 | 128.4 | 133.8 |

| -F | 163.3 | 114.4 | 130.2 | 124.2 |

| -Cl | 134.5 | 128.8 | 129.7 | 126.6 |

| -Br | 122.8 | 131.6 | 130.7 | 127.1 |

| -I | 96.2 | 138.3 | 131.2 | 127.3 |

Experimental Protocols

Acquiring high-quality 13C NMR spectra of aromatic compounds requires careful sample preparation and selection of appropriate experimental parameters.

Sample Preparation

-

Sample Concentration: A typical concentration for 13C NMR is 10-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent. For quantitative analysis, higher concentrations may be necessary.

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. However, for polar or sparingly soluble aromatic compounds, other solvents such as deuterated dimethyl sulfoxide (DMSO-d6), acetone-d6, or methanol-d4 may be more suitable. The solvent signal can be used as a secondary chemical shift reference (e.g., CDCl3 at 77.16 ppm).

-

Reference Standard: Tetramethylsilane (TMS) is the primary reference standard for 13C NMR, with its signal defined as 0.0 ppm. A small amount of TMS can be added directly to the sample.

Standard 1D 13C NMR Experiment (Proton Decoupled)

The following is a general workflow for a standard 1D 13C NMR experiment.

Caption: Figure 2: Workflow for a Standard 1D 13C NMR Experiment.

Key Acquisition Parameters:

-

Spectral Width: A typical spectral width for 13C NMR is 200-250 ppm to ensure all carbon signals are observed.

-

Pulse Angle: A flip angle of 30-45 degrees is often used to allow for shorter relaxation delays. For quantitative measurements, a 90-degree pulse with a longer relaxation delay (at least 5 times the longest T1) is necessary.[2]

-

Relaxation Delay (d1): This is the time allowed for the nuclear spins to return to equilibrium between pulses. For routine spectra, a delay of 1-2 seconds is common.

-

Number of Scans: Due to the low sensitivity of 13C NMR, multiple scans (from hundreds to thousands) are typically acquired and averaged to improve the signal-to-noise ratio.

Advanced 13C NMR Techniques

For more detailed structural elucidation, several advanced NMR techniques can be employed:

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the multiplicity of carbon signals (i.e., whether they are CH, CH2, or CH3 groups). Quaternary carbons are not observed in DEPT spectra.[2]

-

2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC): These experiments show correlations between carbons and their directly attached protons, which is invaluable for assigning carbon signals.[2][11]

-

2D Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between carbons and protons that are two or three bonds away, helping to piece together the carbon skeleton of the molecule.[2][11]

The following diagram illustrates the logical relationship for choosing an appropriate NMR experiment for the analysis of an aromatic compound.

Caption: Figure 3: Decision Tree for NMR Experiment Selection.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural characterization of aromatic compounds in academic research and industrial settings, including drug development. A thorough understanding of the fundamental principles, the influence of substituents on chemical shifts, and the appropriate application of various experimental techniques allows for the unambiguous elucidation of molecular structures. By combining standard 1D 13C NMR with advanced techniques like DEPT, HSQC, and HMBC, a comprehensive picture of the carbon framework and substitution patterns of aromatic molecules can be obtained.

References

- 1. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. fiveable.me [fiveable.me]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Cornerstone of Quantitative Bioanalysis: A Technical Guide to Stable Isotope Dilution Assays

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. Stable Isotope Dilution (SID) Mass Spectrometry stands as the gold standard methodology for this purpose, offering unparalleled reliability and robustness. This in-depth technical guide elucidates the core principles of SID assays, provides detailed experimental protocols for key applications, and presents quantitative data in a clear, comparative format.

Core Principles of Stable Isotope Dilution Assays

The fundamental principle of a stable isotope dilution assay lies in the use of a stable, non-radioactive, isotopically labeled version of the analyte of interest as an internal standard (IS).[1] This IS is chemically identical to the target analyte but possesses a greater mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1]

A precisely known quantity of the IS is introduced to the sample at the very beginning of the sample preparation process.[1][2] Because the analyte and the IS have virtually identical chemical and physical properties, they exhibit the same behavior throughout all subsequent stages of the analytical workflow, including extraction, derivatization, and ionization.[1] Consequently, any loss of the analyte during sample processing is mirrored by a proportional loss of the IS.

The final step involves analysis by mass spectrometry, which separates and detects the analyte and the IS based on their mass-to-charge ratios. By measuring the ratio of the signal intensity of the analyte to that of the IS, the initial concentration of the analyte in the sample can be accurately determined. This ratiometric measurement corrects for variations in sample recovery and instrument response, leading to highly precise and accurate quantification.

Experimental Workflows and Logical Relationships

The general workflow of a stable isotope dilution assay is a multi-step process that demands careful execution to ensure data quality. The following diagram illustrates the typical logical progression of an SID assay.

Caption: A flowchart illustrating the key stages of a typical stable isotope dilution assay.

Experimental Protocols

Quantification of Busulfan in Human Plasma by LC-MS/MS

This protocol details a method for the therapeutic drug monitoring of busulfan, a chemotherapy agent.

a. Sample Preparation:

-

To 100 µL of a human plasma sample, add the internal standard, busulfan-d8.

-

Precipitate the plasma proteins by adding acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.[1]

b. Liquid Chromatography:

-

Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 µm)[1]

-

Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate buffer (80:20 v/v)[1]

-

Flow Rate: 0.5 mL/min[1]

-

Injection Volume: 10 µL

-

Run Time: 2.0 minutes[1]

c. Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy for the relative quantification of proteins between different cell populations.

a. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use a standard cell culture medium.

-

For the "heavy" population, use a medium in which a specific essential amino acid (e.g., arginine or lysine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-arginine).

-

Allow the cells to grow for a sufficient number of doublings to ensure complete incorporation of the labeled amino acid into the proteome.

b. Sample Preparation:

-

Harvest the "light" and "heavy" cell populations.

-

Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells and extract the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

c. LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotope.

d. Data Analysis:

-

Specialized software is used to identify the peptide pairs and calculate the ratio of the peak intensities of the "heavy" and "light" peptides.

-

This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.

The logical flow of a SILAC experiment is depicted in the following diagram.

Caption: A diagram showing the sequential steps involved in a typical SILAC experiment.

Data Presentation

The following tables summarize key quantitative data from validated stable isotope dilution assays for busulfan and vitamin D metabolites, demonstrating the performance characteristics of these methods.

Table 1: Quantitative Performance Data for the LC-MS/MS Assay of Busulfan in Human Plasma

| Parameter | Result | Reference |

| Linearity Range | 0.2 - 100 ng/mL | [1] |

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [1] |

| Intra-batch Precision (%CV) | ≤15% | [1] |

| Inter-batch Precision (%CV) | ≤15% | [1] |

| Mean Extraction Recovery (Busulfan) | 92.52% | [1] |

| Mean Extraction Recovery (Busulfan-d8) | 90.75% | [1] |

Table 2: Quantitative Performance Data for the LC-MS/MS Assay of 25-Hydroxyvitamin D2 and D3 in Human Serum

| Parameter | 25-Hydroxyvitamin D2 | 25-Hydroxyvitamin D3 | Reference |

| Inter-assay Precision (%CV) at 52 nmol/L | 9.5% | 5.1% (at 55 nmol/L) | [3] |

| Inter-assay Precision (%CV) at 76 nmol/L | 8.4% | 5.6% (at 87 nmol/L) | [3] |

| Detection Limit | <4 nmol/L | <4 nmol/L | [3] |

| Correlation with RIA (r) | \multicolumn{2}{c | }{0.91} | [3] |

Conclusion

Stable isotope dilution mass spectrometry is a powerful and indispensable tool in modern bioanalysis. Its ability to correct for experimental variability makes it the definitive method for accurate and precise quantification of a wide range of analytes, from small molecule drugs to large protein biomarkers. The detailed protocols and performance data presented in this guide underscore the robustness and reliability of SID assays, providing a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their own laboratories.

References

- 1. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 3. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: A Technical Guide to 13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 13C Metabolic Flux Analysis (MFA), a powerful technique for quantifying intracellular metabolic pathway activities. By tracing the journey of stable carbon isotopes through cellular networks, researchers can gain critical insights into cellular physiology, identify novel drug targets, and elucidate mechanisms of drug action and disease.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) with 13C tracers is a cornerstone of systems biology, enabling the quantification of in vivo reaction rates, or fluxes, within a metabolic network. The fundamental principle involves introducing a substrate, such as glucose or glutamine, enriched with the stable isotope 13C into a biological system.[1] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The specific patterns of 13C enrichment, known as mass isotopomer distributions (MIDs), are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

This experimental data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.[3] Unlike other 'omics' technologies that provide static snapshots of cellular components, 13C-MFA offers a dynamic view of metabolic activity, revealing the functional output of the metabolic network.[4] This quantitative approach is invaluable for understanding metabolic reprogramming in diseases like cancer, identifying enzymatic bottlenecks for metabolic engineering, and determining how therapeutic interventions alter cellular metabolism.

Experimental and Analytical Workflow

A typical 13C-MFA experiment follows a structured workflow, from initial design to data interpretation. Careful execution at each step is crucial for obtaining high-quality, reproducible data.

The selection of the 13C-labeled tracer is a critical first step, as it significantly influences the precision of the estimated fluxes. Different tracers provide better resolution for specific pathways. For instance, [1,2-13C2]glucose is often used for analyzing the pentose phosphate pathway (PPP), while [U-13C5]glutamine is effective for probing the tricarboxylic acid (TCA) cycle.

Data Presentation: Quantitative Insights into Metabolic Fluxes

The output of a 13C-MFA study is a quantitative flux map that provides a detailed picture of cellular metabolism. The following tables present example data from hypothetical 13C-MFA experiments, illustrating how quantitative data can be structured for comparison.

Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites in Cancer Cells

This table showcases the fractional abundance of mass isotopomers for several key metabolites in a cancer cell line cultured with [U-13C6]-glucose. The "M+n" notation indicates a metabolite with 'n' carbon atoms labeled with 13C.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 0.10 | 0.05 | 0.15 | 0.70 | - | - | - |

| Lactate | 0.12 | 0.06 | 0.14 | 0.68 | - | - | - |

| Citrate | 0.05 | 0.03 | 0.20 | 0.12 | 0.40 | 0.15 | 0.05 |

| α-Ketoglutarate | 0.08 | 0.04 | 0.18 | 0.10 | 0.35 | 0.25 | - |

| Malate | 0.15 | 0.07 | 0.25 | 0.15 | 0.38 | - | - |

| Aspartate | 0.18 | 0.08 | 0.28 | 0.18 | 0.28 | - | - |

Table 2: Relative Metabolic Fluxes in Response to Drug Treatment

This table illustrates how 13C-MFA can be used to quantify changes in metabolic fluxes in response to a therapeutic agent. Fluxes are often normalized to the glucose uptake rate.

| Pathway/Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Glucose -> Pyruvate) | 100 | 85 | -15% |

| Pentose Phosphate Pathway | 10 | 25 | +150% |

| Pyruvate Dehydrogenase (PDH) | 75 | 40 | -47% |

| Pyruvate Carboxylase (Anaplerosis) | 15 | 35 | +133% |

| TCA Cycle (Citrate Synthase) | 90 | 75 | -17% |

| Glutaminolysis (Glutamine -> α-KG) | 50 | 65 | +30% |

Key Metabolic Pathways Amenable to 13C-MFA

13C-MFA is particularly well-suited for interrogating central carbon metabolism. The following diagrams illustrate the flow of carbon through key metabolic pathways.

Experimental Protocols

Detailed and standardized protocols are essential for the success of 13C-MFA experiments. The following sections provide methodologies for key experimental stages.

Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells

Objective: To label adherent mammalian cells with a 13C-glucose tracer to achieve isotopic steady-state for MFA.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-13C6]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO2).

-

Preparation of Labeling Medium: Prepare the 13C-labeling medium by dissolving glucose-free DMEM powder in sterile water. Supplement with necessary components and substitute the standard glucose with [U-13C6]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.

-

Adaptation Phase (for steady-state analysis): To ensure isotopic equilibrium, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to two cell doublings.

-

Labeling: Aspirate the standard medium from the cells and wash them once with sterile PBS. Add the pre-warmed 13C-labeling medium to each well.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state MFA, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Labeled cells from Protocol 1

-

Extraction solvent: 80% methanol, pre-chilled to -80°C[5]

-

Cell scraper[5]

-

Microcentrifuge tubes

Procedure:

-

Metabolism Quenching: Aspirate the labeling medium and immediately add the pre-chilled 80% methanol to each well to quench metabolic activity.[5]

-

Incubation: Place the plates at -80°C for at least 15 minutes to facilitate protein precipitation.[5]

-

Cell Harvesting: Using a cell scraper, scrape the cells from the surface of the plate in the presence of the cold methanol.[5]

-

Collection: Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.[5]

-

Sample Processing: Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

-

Drying: Completely dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

Objective: To derivatize dried metabolite extracts to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Dried metabolite extracts from Protocol 2

-

Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Pyridine

-

GC-MS vials with inserts

Procedure:

-

Derivatization: Add a solution of MTBSTFA in pyridine to the dried metabolite extract. The exact volumes will depend on the expected amount of metabolites.

-

Incubation: Tightly cap the vials and incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for complete derivatization.

-

Cooling: Allow the vials to cool to room temperature before analysis.

-

GC-MS Analysis: The derivatized samples are now ready for injection into the GC-MS system for analysis of mass isotopomer distributions.[6]

Conclusion

13C Metabolic Flux Analysis is a powerful and versatile tool for the quantitative analysis of cellular metabolism.[7] By providing a detailed and dynamic view of metabolic pathway activity, 13C-MFA is an indispensable technique in modern biological research and drug development.[3] The successful implementation of 13C-MFA relies on careful experimental design, rigorous execution of detailed protocols, and sophisticated data analysis. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this technology to unravel the complexities of cellular metabolism.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. benchchem.com [benchchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Terephthalic Acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Terephthalic acid-13C2, an isotopically labeled compound used in a variety of research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled form of terephthalic acid.[1] Its physical and chemical properties are largely identical to its unlabeled counterpart, with the key difference being the incorporation of two carbon-13 isotopes.

| Property | Value | Reference |

| Chemical Formula | C₆H₄(¹³CO₂H)₂ | [2][3][4] |

| Molecular Weight | 168.12 g/mol | [2][3][4] |

| Appearance | White solid, crystals, or powder | [2][5] |

| Melting Point | >300 °C (sublimes) | [2][5][6] |

| Solubility in Water | Insoluble | [6][7] |

| Isotopic Purity | 99 atom % ¹³C | [2] |

| CAS Number | 121191-53-5 | [2][3][4][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[8]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9][10] |

Pictogram:

Toxicological Data

The toxicological data for isotopically labeled terephthalic acid is not extensively documented. However, the data for the unlabeled compound provides a strong basis for risk assessment.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | > 6,400 mg/kg[9] |

| LD50 | Rat | Oral | >5000 mg/kg[10] |

| LD50 | Mouse | Intraperitoneal | 1430 mg/kg[10] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific experimental conditions. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear protective gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[8]

-

Body Protection: A laboratory coat should be worn.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[8]

Handling Procedures

-

Use in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8][9]

-

Wash hands thoroughly after handling.[8]

-

Take off contaminated clothing and wash it before reuse.[8]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Waste Disposal

Spill Response

-

Ventilate the area of the spill.

-

Wear appropriate PPE.

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.

-

Avoid generating dust.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or watercourses.

Experimental Protocols and Workflows

While specific experimental protocols will vary depending on the research application, the following diagrams illustrate a general risk assessment workflow for handling this compound and a typical experimental workflow for its use as an internal standard.

Caption: Risk Assessment Workflow for Handling this compound.

Caption: General Experimental Workflow for Using this compound.

Conclusion

This compound is a valuable tool in research, particularly in tracer and internal standard applications. While it presents moderate health hazards, these risks can be effectively managed through the implementation of appropriate safety protocols, the use of personal protective equipment, and adherence to good laboratory practices. A thorough understanding of the information presented in this guide is essential for all personnel handling this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 对苯二甲酸-2,2′-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. テレフタル酸-2,2′-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 6. fishersci.pt [fishersci.pt]

- 7. dl.iranchembook.ir [dl.iranchembook.ir]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Solubility of Terephthalic Acid-13C2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Terephthalic acid-13C2 in various organic solvents. Due to the limited availability of direct solubility data for the isotopically labeled this compound, this document leverages the extensive data available for its unlabeled analogue, terephthalic acid. The physicochemical properties of stable isotopologues are nearly identical to their non-labeled counterparts, making the solubility behavior of terephthalic acid a reliable proxy for this compound.

Introduction

This compound is a stable isotope-labeled form of terephthalic acid, a crucial commodity chemical primarily used in the production of polyethylene terephthalate (PET). In research and development, particularly in drug metabolism and pharmacokinetic studies, 13C-labeled compounds serve as indispensable tracers. Understanding the solubility of this compound in organic solvents is critical for designing and executing experiments, developing formulations, and ensuring accurate analytical measurements.

Quantitative Solubility Data

The following table summarizes the solubility of unlabeled terephthalic acid in a range of organic solvents at 25 °C. This data provides a strong estimation of the solubility of this compound under similar conditions.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 19.0 - 20.0[1][2] | 25 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.7[3] | 25 |

| Methanol | CH₃OH | 0.1 | 25 |

| Glacial Acetic Acid | C₂H₄O₂ | 0.013 | 25 |

| Water | H₂O | 0.0017 | 25 |

| Toluene | C₇H₈ | Insoluble | 25 |

| Anisole | C₇H₈O | Insoluble | 25 |

| 3-Pentanone | C₅H₁₀O | Insoluble | 25 |

| 1,4-Dioxane | C₄H₈O₂ | Insoluble | 25 |

Note: The solubility of terephthalic acid, and by extension this compound, is significantly influenced by temperature. For instance, in some solvents, solubility can be increased by heating.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. A commonly employed and reliable method is the shake-flask method . This protocol is considered the gold standard for determining equilibrium solubility.

Shake-Flask Method for Determining Equilibrium Solubility

Objective: To determine the saturation solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is crucial to filter the sample through a syringe filter immediately upon withdrawal.

-

Dilution: Dilute the filtered aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/100 g of solvent, or molarity.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Caption: A flowchart illustrating the key steps of the shake-flask method for determining solubility.

Caption: A diagram showing the relationship between solvent polarity and the solubility of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Terephthalic Acid in Complex Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the synthesis of polyethylene terephthalate (PET) and other polyesters. Its widespread use raises concerns about potential human exposure and environmental contamination. Accurate and sensitive quantification of TPA in various matrices, such as biological fluids, environmental samples, and food simulants, is crucial for toxicological studies, environmental monitoring, and quality control in the food packaging industry.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of TPA due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Terephthalic acid-13C2, is the gold standard for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of terephthalic acid using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample prior to any sample processing. The isotopically labeled compound, in this case, this compound, serves as an internal standard. Since the internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, regardless of sample losses or matrix interferences.

Figure 1: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Terephthalic acid (TPA), analytical standard grade

-

This compound (TPA-13C2), as internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve TPA and TPA-13C2 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of TPA by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. The concentration range should be selected based on the expected sample concentrations.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the TPA-13C2 primary stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 1 µg/mL.

-

Sample Preparation (General Protocol for Aqueous Samples)

-

To 1 mL of the aqueous sample (e.g., urine, environmental water sample), add a precise volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL TPA-13C2).

-

Acidify the sample with formic acid to a pH of approximately 3.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water acidified with 0.1% formic acid.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water containing 5% methanol to remove interfering substances.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Figure 2: Detailed workflow for sample preparation using Solid Phase Extraction (SPE).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Terephthalic acid | 165.0 | 121.0 (Quantifier) | 100 | 25 | 15 |

| 165.0 | 77.0 (Qualifier) | 100 | 25 | 20 | |

| This compound | 167.0 | 123.0 (Quantifier) | 100 | 25 | 15 |

| 167.0 | 79.0 (Qualifier) | 100 | 25 | 20 |

Data Presentation and Performance Characteristics

The method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters are summarized below.

Table 1: Method Performance Characteristics

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Table 2: Example Calibration Curve Data

| TPA Conc. (ng/mL) | TPA Peak Area | TPA-13C2 Peak Area | Peak Area Ratio (TPA/TPA-13C2) |

| 1 | 1250 | 50000 | 0.025 |

| 5 | 6300 | 51000 | 0.124 |

| 10 | 12800 | 50500 | 0.253 |

| 50 | 64000 | 49800 | 1.285 |

| 100 | 127000 | 50200 | 2.530 |

| 500 | 635000 | 49900 | 12.725 |

| 1000 | 1280000 | 50100 | 25.549 |

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of terephthalic acid in complex matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. The detailed protocol can be adapted for various research, clinical, and industrial applications requiring sensitive and accurate determination of terephthalic acid. Proper method validation is essential to ensure the reliability of the results for any specific matrix.

Application Notes and Protocols for Quantitative Metabolite Analysis Using Terephthalic acid-13C2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative metabolomics plays a pivotal role in understanding disease mechanisms, identifying novel drug targets, and assessing therapeutic responses. Accurate and precise quantification of metabolites is paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a well-established strategy to control for variability introduced during sample preparation and analysis. This document provides detailed application notes and protocols for the use of Terephthalic acid-13C2 as a non-endogenous internal standard for the quantitative analysis of metabolites in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is a 13C-labeled synthetic compound that can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its synthetic nature ensures that it is not naturally present in biological samples, thereby avoiding interference from endogenous counterparts. Its chemical properties allow for robust performance during sample extraction and chromatographic separation.

The principle of using a stable isotope-labeled internal standard, such as this compound, is based on Isotope Dilution Mass Spectrometry (IDMS).[2] A known amount of the labeled standard is added to the sample at the earliest stage of preparation.[1] The standard undergoes the same processing as the target analytes, correcting for losses during extraction, variations in injection volume, and matrix effects in the mass spectrometer.[3][4] Quantification is then achieved by comparing the peak area ratio of the endogenous metabolite to the internal standard.

Experimental Workflow

The overall workflow for quantitative metabolite analysis using this compound as an internal standard is depicted in the following diagram. This process encompasses sample preparation, LC-MS analysis, and data processing to yield accurate quantitative results.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Quantification of Terephthalic Acid using Terephthalic acid-13C2 by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the synthesis of polyethylene terephthalate (PET). Accurate quantification of TPA is crucial in various fields, including environmental monitoring, food safety (migration from packaging), and industrial quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of TPA by GC-MS is challenging due to its low volatility and high polarity. Chemical derivatization is required to convert TPA into a more volatile and thermally stable derivative.